Ternidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

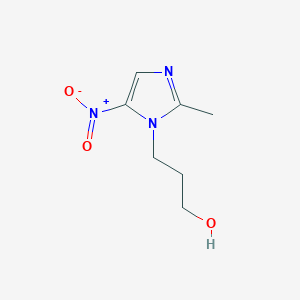

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOHVNSMLSPTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862525 | |

| Record name | Ternidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-93-6 | |

| Record name | Ternidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ternidazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ternidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ternidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERNIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8R018QB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ternidazole: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternidazole is a nitroimidazole derivative with potential applications as an antiprotozoal and radiosensitizing agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The information presented is intended to support further research and development of this compound. All quantitative data is summarized in structured tables, and where available, detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity and Structure

This compound, with the IUPAC name 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a small molecule belonging to the 5-nitroimidazole class of compounds.[1] Its chemical structure is characterized by a nitro-substituted imidazole ring linked to a propanol side chain.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | [1] |

| CAS Number | 1077-93-6 | |

| PubChem CID | 68944 | |

| Molecular Formula | C₇H₁₁N₃O₃ | |

| SMILES | CC1=NC=C(N1CCCO)--INVALID-LINK--[O-] | |

| InChI Key | DUOHVNSMLSPTMI-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic behavior. While comprehensive experimental data for this compound is limited, predicted values and data from closely related analogs like Tinidazole provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| Molecular Weight | 185.18 g/mol | Calculated | [2][3] |

| Melting Point | Not available | - | |

| Boiling Point | 419.9 ± 25.0 °C | Predicted | |

| Solubility | Very slightly soluble in water; sparingly soluble in methanol and ethanol (95); soluble in acetone. | Experimental (Tinidazole) | [4][5] |

| pKa | Not available | - | |

| LogP (XLogP3) | -1.1 | Predicted | [2][3] |

Experimental Protocols

2.1.1. Determination of Solubility (Shake-Flask Method for Analogous Compounds)

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

-

Materials: this compound powder, desired solvents (e.g., water, ethanol, phosphate buffer pH 7.4), flasks, orbital shaker, analytical balance, HPLC-UV system.

-

Protocol:

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After shaking, allow the suspension to settle.

-

Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.

-

Dilute the filtrate appropriately with the mobile phase of the HPLC system.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method. The concentration at equilibrium represents the solubility.

-

2.1.2. High-Performance Liquid Chromatography (HPLC) Method for Quantification (Adapted from Tinidazole Analysis)

A reverse-phase HPLC method can be developed and validated for the quantification of this compound in various matrices.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., 0.05M phosphate buffer, pH 2.8) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 30:70 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 20 µL.

-

Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.[7]

Pharmacological Properties

This compound is classified as an antiprotozoal agent and a potential radiosensitizer, similar to other 5-nitroimidazole derivatives like metronidazole and tinidazole.

Mechanism of Action

The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of the nitro group within susceptible anaerobic microorganisms.

This process, which occurs under low redox potential conditions, generates highly reactive nitro radical anions. These radicals can then interact with and damage microbial DNA, leading to strand breaks and helical structure destabilization, ultimately resulting in cell death.[8] This selective activation in anaerobic environments accounts for its targeted activity and lower toxicity to human cells.

Antimicrobial Spectrum

Table 3: In Vitro Susceptibility of Anaerobic Bacteria to Tinidazole (MIC₉₀ in µg/mL)

| Microorganism | MIC₉₀ (µg/mL) | Reference |

| Gardnerella vaginalis | 8 | [9] |

| Various Anaerobic Bacteria | ≤ 3.1 (inhibited) | [10] |

| Various Anaerobic Bacteria | ≤ 6.3 (killed) | [10] |

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. However, studies on tinidazole in animal models provide an indication of the expected pharmacokinetic profile.

Table 4: Pharmacokinetic Parameters of Tinidazole in Rats (Analogous Data)

| Parameter | Value | Route of Administration | Reference |

| Tₘₐₓ (h) | Not available | - | |

| Cₘₐₓ (µg/mL) | Not available | - | |

| t₁/₂ (h) | Longer than metronidazole | Oral | [11] |

| Bioavailability | High | Oral | [11] |

Experimental Protocols

3.4.1. Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.

-

Materials: this compound, appropriate broth medium (e.g., Brucella broth for anaerobes), 96-well microtiter plates, microbial cultures, incubator.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., anaerobically at 37 °C for 24-48 hours).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[12]

-

3.4.2. In Vivo Pharmacokinetic Study in Rats

A pharmacokinetic study in an animal model such as rats can provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Animals: Male or female Sprague-Dawley rats.

-

Protocol:

-

Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a suitable method (e.g., tail vein sampling).

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated HPLC method.

-

Analyze the plasma concentration-time data using pharmacokinetic software to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life.

-

Metabolism and Signaling Pathways

Metabolism

The metabolism of this compound is expected to occur primarily in the liver, similar to other nitroimidazoles. In vitro studies using liver microsomes can be employed to investigate its metabolic fate. The metabolism of the related compound metronidazole in human liver microsomes has been shown to be mediated by cytochrome P450 enzymes.[13]

4.1.1. In Vitro Metabolism Study using Liver Microsomes

-

Materials: this compound, rat or human liver microsomes, NADPH regenerating system, appropriate buffer.

-

Protocol:

-

Incubate this compound with liver microsomes in the presence of an NADPH regenerating system.

-

At various time points, stop the reaction (e.g., by adding a cold organic solvent).

-

Analyze the samples using LC-MS/MS to identify and quantify the parent compound and any potential metabolites.

-

Signaling Pathways

The primary mechanism of action of this compound involves the induction of DNA damage in target microorganisms.[8] This DNA damage is expected to trigger cellular DNA damage response pathways. For instance, studies on metronidazole have shown that it induces DNA damage in Giardia duodenalis, leading to the activation of the homologous recombination repair pathway.[14] While specific signaling pathways affected by this compound in mammalian cells are not well-documented, it is plausible that at higher concentrations, it could induce DNA damage and activate stress response pathways.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound, 97% | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Tinidazole | 19387-91-8 [chemicalbook.com]

- 6. ijarmps.org [ijarmps.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aspects of the pharmacology and pharmacokinetics of nitroimidazoles with special reference to tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of metronidazole metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Ternidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternidazole is a potent antimicrobial agent belonging to the 5-nitroimidazole class, a group of synthetic drugs critical for the treatment of infections caused by anaerobic bacteria and protozoa. Its mechanism of action is analogous to that of other well-studied 5-nitroimidazoles, such as metronidazole and tinidazole. This guide provides an in-depth exploration of the molecular processes underlying this compound's efficacy, detailing its activation, cytotoxic effects, and the experimental methodologies used to elucidate these pathways. Due to the extensive research on its class, the mechanisms described for metronidazole and tinidazole are presented here as the established model for this compound's activity.

Core Mechanism of Action: A Multi-Step Process

The antimicrobial activity of this compound is not inherent but requires intracellular activation within the target pathogen. This selective activation is the cornerstone of its efficacy and selective toxicity.

Prodrug Entry and Reductive Activation

As a small, lipophilic molecule, this compound passively diffuses across the cell membrane of both host and microbial cells. However, its activation is contingent upon the unique low-redox potential environment characteristic of anaerobic and microaerophilic organisms.[1] Inside the pathogen, the drug's nitro group (-NO₂) serves as an electron acceptor. Key proteins with low redox potentials, such as ferredoxin or flavodoxin, which are abundant in the energy metabolism of anaerobes, donate an electron to this compound.[2][3] This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[1][2]

This single-electron transfer converts the inert prodrug into a highly reactive nitro radical anion (-NO₂⁻).[3] This initial reduction is a pivotal, rate-limiting step. In aerobic environments, any formed radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, effectively recycling the drug and preventing the accumulation of toxic intermediates. This futile cycling spares aerobic host cells and confines the drug's cytotoxic effects to anaerobic pathogens.

Generation of Cytotoxic Intermediates and DNA Damage

The generated nitro radical anion is a short-lived but highly cytotoxic species. It, along with other downstream reduction products like nitroso and hydroxylamine derivatives, can directly interact with and damage critical cellular macromolecules.[4] The primary target of these reactive intermediates is the pathogen's DNA.

The interaction leads to a cascade of destructive events, including:

-

DNA Strand Breakage: The radicals induce single- and double-strand breaks in the DNA backbone.[5][6]

-

Helix Destabilization: The damage compromises the helical structure of the DNA molecule.

-

Inhibition of Nucleic Acid Synthesis: The structural damage prevents the DNA from serving as a template for replication and transcription, ultimately halting protein synthesis and leading to microbial cell death.[7]

While DNA is the principal target, the reactive intermediates can also damage other vital molecules, including proteins and lipids, further contributing to cellular demise.[8]

Signaling and Experimental Workflows

The following diagrams illustrate the key molecular pathway for this compound activation and a standard experimental workflow used to measure its primary effect on DNA.

Quantitative Antimicrobial Activity

While specific MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) data for this compound are not widely published, comparative data for metronidazole and tinidazole provide a strong benchmark for its expected potency against key pathogens. Tinidazole generally exhibits slightly greater in vitro activity than metronidazole against many organisms.[9][10][11]

| Drug | Organism | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| Metronidazole | Bacteroides fragilis | Not specified | 0.43 | [10] |

| Tinidazole | Bacteroides fragilis | Not specified | 0.20 | [10] |

| Metronidazole | Gram-negative anaerobic bacilli | Not specified | 0.34 | [9] |

| Tinidazole | Gram-negative anaerobic bacilli | Not specified | 0.28 | [9] |

| Metronidazole | Anaerobic Bacteria (114 strains) | Most inhibited by 3.1 | Not specified | [12][13] |

| Tinidazole | Anaerobic Bacteria (114 strains) | Most inhibited by 3.1 | Not specified | [12][13] |

Note: The table presents a summary of comparative data. Values can vary based on the specific strain and testing methodology.

For protozoa, minimal lethal concentrations (MLCs) are often used. Against metronidazole-resistant Trichomonas vaginalis, tinidazole consistently shows lower MLCs, indicating superior activity.[14] The MLC associated with clinical treatment failure for tinidazole has been identified as ≥6.3 µg/ml.[15]

Experimental Protocols

The following protocols outline standard methodologies for assessing the antimicrobial activity and mechanism of action of nitroimidazole compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria

This protocol is based on the CLSI reference agar dilution method for anaerobic susceptibility testing.[1][16]

1. Media Preparation:

-

Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and Vitamin K₁ (1 µg/mL).

-

Autoclave and cool the medium to 50°C in a water bath.

2. Antibiotic Plate Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Create a series of twofold dilutions of the stock solution.

-

Add a defined volume of each antibiotic dilution to molten agar to achieve the desired final concentrations (e.g., 0.125 to 256 µg/mL). Also prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify. Dry the plates to prevent excess moisture.

3. Inoculum Preparation:

-

Culture the anaerobic test organism on a suitable agar plate for 24-48 hours in an anaerobic chamber.

-

Suspend several colonies in a suitable broth (e.g., Thioglycollate) to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

4. Inoculation:

-

Using a Steers-Foltz replicator or a multipoint inoculator, spot-inoculate a defined volume (1-2 µL) of the standardized bacterial suspension onto the surface of each antibiotic-containing plate and the control plate.

5. Incubation:

-

Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for 42-48 hours.

6. Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

Protocol 2: Assessment of DNA Damage via Single-Cell Gel Electrophoresis (Comet Assay)

This protocol outlines the alkaline comet assay to detect DNA strand breaks in individual cells.[5][6][17]

1. Cell Preparation and Treatment:

-

Culture the target cells (e.g., protozoan trophozoites or a bacterial strain) to the mid-logarithmic growth phase.

-

Incubate a known density of cells with various concentrations of this compound for a defined period (e.g., 2 hours at 37°C). Include a negative (vehicle) and positive (e.g., H₂O₂) control.

2. Slide Preparation and Cell Embedding:

-

Coat microscope slides with a layer of 1% normal melting point (NMP) agarose and allow to dry.

-

Harvest the treated cells by centrifugation and resuspend in ice-cold PBS.

-

Mix approximately 1 x 10⁴ cells with 0.7% low melting point (LMP) agarose at 37°C.

-

Quickly pipette the cell-agarose suspension onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.

3. Cell Lysis:

-

Gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as a nucleoid.

4. DNA Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).

-

Allow the DNA to unwind in the alkaline solution for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C.

5. Neutralization and Staining:

-

Gently lift the slides from the tank and neutralize them by washing three times (5 minutes each) with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or ethidium bromide) and incubate for 5-10 minutes.

6. Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images and analyze them using specialized comet assay software. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail, tail length, and tail moment.

Protocol 3: In Vitro Nitroreductase Activity Assay

This protocol provides a framework for measuring the ability of a cell-free extract or purified enzyme to reduce a nitroimidazole.[18]

1. Enzyme Preparation:

-

Prepare a cell-free extract from the target anaerobic organism by sonication or mechanical lysis, followed by centrifugation to pellet cell debris.

-

Alternatively, use a purified nitroreductase enzyme (e.g., E. coli NfsB).

2. Reaction Mixture Setup:

-

In a 96-well plate or spectrophotometer cuvette, prepare a reaction mixture containing:

- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0).

- Cofactor: NADH or NADPH (e.g., 200 µM final concentration).

- Enzyme: A defined amount of cell-free extract or purified nitroreductase.

- Substrate: this compound (e.g., 100 µM final concentration).

-

Include controls lacking the enzyme, the substrate, or the cofactor.

3. Reaction and Measurement:

-

Initiate the reaction by adding the final component (typically the enzyme or substrate).

-

Monitor the reaction kinetically at 37°C by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.

-

The rate of cofactor consumption is directly proportional to the nitroreductase activity.

4. Data Analysis:

-

Calculate the specific activity of the enzyme (e.g., in nmol of NADH oxidized/min/mg of protein) using the Beer-Lambert law (extinction coefficient for NADH is 6.22 mM⁻¹cm⁻¹).

-

Compare the activity with this compound to that of other known nitroimidazole substrates.

References

- 1. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Comet Assay (Single-Cell Gel Test) | Springer Nature Experiments [experiments.springernature.com]

- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ["In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Study of obligate anaerobic bacterial sensitivity to tinidazole and metronidazole (determination of minimal inhibiting concentration--MIC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ternidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of ternidazole, a 5-nitroimidazole derivative with antiprotozoal and antibacterial activities. This document details a primary synthetic route, including a step-by-step experimental protocol. Furthermore, it outlines the analytical methodologies for the structural confirmation of this compound, incorporating data from mass spectrometry, Fourier-transform infrared (FTIR) spectroscopy, and X-ray crystallography. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of nitroimidazole-based pharmaceuticals.

Introduction

This compound, with the chemical name 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a member of the 5-nitroimidazole class of compounds, known for their efficacy against anaerobic bacteria and protozoa.[1][2] The biological activity of these compounds is attributed to the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic intermediates that damage DNA and other macromolecules. A thorough understanding of the synthesis and structural characteristics of this compound is paramount for quality control, new drug design, and regulatory compliance.

Synthesis of this compound

The most common and direct synthesis of this compound involves the N-alkylation of 2-methyl-5-nitroimidazole with a suitable three-carbon electrophile, typically 3-chloro-1-propanol. This reaction selectively introduces the 3-hydroxypropyl side chain at the N-1 position of the imidazole ring.[3]

Synthesis Pathway

The synthesis of this compound is a one-step N-alkylation reaction.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of nitroimidazoles.[3]

Materials:

-

2-Methyl-5-nitroimidazole

-

3-Chloro-1-propanol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

To a solution of 2-methyl-5-nitroimidazole (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding imidazolide salt.

-

Add 3-chloro-1-propanol (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound.[4]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₃ | [1] |

| Molecular Weight | 185.18 g/mol | [1] |

| Typical Yield | High conversion reported for similar reactions | [3] |

Structural Elucidation of this compound

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques and X-ray crystallography.

Experimental Workflow for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. Under electrospray ionization (ESI) in positive mode, this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Expected Fragmentation: The fragmentation pattern of nitroimidazoles can be complex. Common fragmentation pathways involve cleavage of the side chain. For this compound, fragmentation may include the loss of the hydroxyl group and parts of the propyl chain.

| Ion | m/z (calculated) | Description | Reference |

| [M+H]⁺ | 186.0873 | Protonated molecule | [1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum of the closely related compound, tinidazole, provides a reference for the expected absorption bands.[5]

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

| ~3400-3200 | O-H stretching | Hydroxyl group | [5] |

| ~3100 | C-H stretching | Imidazole ring | [5] |

| ~2950-2850 | C-H stretching | Alkyl chain | [5] |

| ~1530 | N-O asymmetric stretching | Nitro group | [5] |

| ~1370 | N-O symmetric stretching | Nitro group | [5] |

| ~1500 | C=N stretching | Imidazole ring | [5] |

| ~1050 | C-O stretching | Primary alcohol | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Imidazole proton (H-4): ~8.0 ppm (singlet)

-

-CH₂- (adjacent to imidazole N-1): ~4.2 ppm (triplet)

-

-CH₂- (middle of the propyl chain): ~2.0 ppm (multiplet)

-

-CH₂- (adjacent to -OH): ~3.5 ppm (quartet)

-

-OH: ~4.5 ppm (triplet, may be broad and exchangeable)

-

-CH₃ (on imidazole C-2): ~2.4 ppm (singlet)

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

C-2 (imidazole): ~150 ppm

-

C-4 (imidazole): ~122 ppm

-

C-5 (imidazole): ~138 ppm

-

-CH₂- (adjacent to imidazole N-1): ~45 ppm

-

-CH₂- (middle of the propyl chain): ~30 ppm

-

-CH₂- (adjacent to -OH): ~58 ppm

-

-CH₃ (on imidazole C-2): ~14 ppm

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of this compound in the solid state. The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 794650.[1] This data confirms the connectivity of the atoms and provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Conclusion

This technical guide has detailed a viable synthetic route for this compound via N-alkylation of 2-methyl-5-nitroimidazole. Furthermore, it has outlined the key analytical techniques for its comprehensive structural elucidation. The provided experimental protocols and tabulated data serve as a practical resource for chemists and researchers in the pharmaceutical sciences. The availability of crystallographic data provides an unambiguous confirmation of the molecular structure of this compound.

References

- 1. This compound | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. CN113372281A - Synthetic method of metronidazole - Google Patents [patents.google.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

Antiprotozoal Activity Spectrum of Nitroimidazoles: A Technical Guide Focused on Tinidazole

Introduction

Tinidazole is a synthetic 5-nitroimidazole derivative with a broad spectrum of activity against anaerobic protozoa and bacteria.[2][3][4] It is a second-generation nitroimidazole, structurally related to metronidazole, and is utilized in the treatment of several protozoal infections, including trichomoniasis, giardiasis, and amebiasis.[2][3][5] This guide provides an in-depth overview of its antiprotozoal activity, mechanism of action, in vitro susceptibility, and the experimental protocols used for its evaluation.

Mechanism of Action

The antiprotozoal activity of Tinidazole, like other 5-nitroimidazoles, is dependent on the anaerobic metabolic pathways present in susceptible organisms.[4][6][7] The process is initiated by the entry of the prodrug into the protozoal cell.

The mechanism involves the following key steps:

-

Reductive Activation: In the low-redox-potential environment of anaerobic protozoa, the nitro group of Tinidazole is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and other redox proteins like ferredoxin or flavodoxin.[6][7][8]

-

Generation of Cytotoxic Intermediates: This reduction process generates reactive nitroso radicals and other cytotoxic intermediates.[3][4]

-

DNA Damage: These reactive intermediates can covalently bind to and disrupt the helical structure of DNA, causing strand breaks.[3][4]

-

Inhibition of Nucleic Acid Synthesis and Cell Death: The resulting DNA damage impairs essential cellular functions, including DNA replication and transcription, ultimately leading to cell death.[4]

The selective toxicity of Tinidazole towards anaerobic protozoa is attributed to the fact that mammalian cells are less efficient at reducing the nitro group, thus minimizing damage to host tissues.[4]

Figure 1: Simplified signaling pathway of Tinidazole's mechanism of action.

Antiprotozoal Spectrum and In Vitro Susceptibility

Tinidazole exhibits potent activity against a range of pathogenic protozoa. The in vitro efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Trichomonas vaginalis

T. vaginalis is the causative agent of trichomoniasis. Tinidazole is highly effective against this parasite.

| In Vitro Susceptibility of T. vaginalis to Tinidazole |

| Metric |

| Mean MIC |

| MIC90 |

| Resistance Breakpoint (MIC) |

| Minimal Lethal Concentration (MLC) associated with treatment failure |

Note: MIC values can vary between studies and isolates.

Giardia lamblia (syn. G. duodenalis, G. intestinalis)

G. lamblia is the protozoan responsible for giardiasis. Clinical studies have shown that Tinidazole is significantly more effective than metronidazole in treating this infection.[3]

| In Vitro Susceptibility of G. lamblia to Nitroimidazoles |

| Metric (Metronidazole) |

| MIC (Susceptible Isolates) |

| MIC (Resistant Lines) |

Note: Specific MIC data for Tinidazole against a wide range of G. lamblia isolates is less consistently reported than for metronidazole, but its clinical superiority suggests potent in vitro activity.

Entamoeba histolytica

E. histolytica is the causative agent of amebiasis. Tinidazole is effective in treating both intestinal amebiasis and amebic liver abscess.[2][3]

| In Vitro Susceptibility of E. histolytica to Nitroimidazoles |

| Metric (Metronidazole) |

| MIC (Axenic Lines) |

Note: Tinidazole's in vitro activity against E. histolytica is considered at least comparable to that of metronidazole.[2]

Clinical Efficacy

Clinical trials have consistently demonstrated the high efficacy of Tinidazole in treating protozoal infections, often with shorter treatment courses compared to metronidazole.

| Clinical Cure Rates of Tinidazole in Protozoal Infections | | :--- | :--- | :--- | | Infection | Dosage Regimen | Cure Rate | | Trichomoniasis | 2g single dose | >90%[3][9] | | Giardiasis | 2g single dose | >90%[3] | | Amebiasis | 2 g/day for 3-5 days | >90%[3] |

In comparative trials, a single 2g dose of tinidazole was found to be significantly more effective than a single 2g dose of metronidazole for trichomonal vaginitis, with parasitological cure rates of 94% for tinidazole versus 64% for metronidazole.[9] For giardiasis, tinidazole has also shown higher efficacy than metronidazole.[3]

Experimental Protocols

The evaluation of the antiprotozoal activity of compounds like Tinidazole relies on standardized in vitro culture and susceptibility testing methods.

General Workflow for In Vitro Susceptibility Testing

Figure 2: General experimental workflow for determining the MIC of an antiprotozoal drug.

Culture of Protozoa

-

Trichomonas vaginalis : Axenic cultures are typically grown in TYI-S-33 medium.[10] The parasites are subcultured every 2-3 days.[11]

-

Giardia lamblia : Trophozoites are cultured in TYI-S-33 medium supplemented with bile.[10][11] Cultures are maintained at 37°C and subcultured every 2-3 days.[11] For long-term studies of host-parasite interactions, co-culture systems with intestinal epithelial cells (e.g., Caco-2) in transwell inserts can be used.[12]

-

Entamoeba histolytica : Axenic cultivation is performed in media such as TYI-S-33.[13][14] Trophozoites are incubated at 35.5-37°C and subcultured every 3-4 days.[11][14]

Drug Susceptibility Assay (MIC Determination)

-

Drug Preparation: A stock solution of Tinidazole is prepared and serially diluted (typically twofold) in the appropriate culture medium in a 96-well microtiter plate.[15][16]

-

Inoculum Preparation: Protozoa in the logarithmic growth phase are harvested, counted, and adjusted to a specific concentration (e.g., 1 x 105 trophozoites per well for aerobic assays of T. vaginalis).[17]

-

Inoculation and Incubation: The prepared inoculum is added to the wells of the microtiter plate containing the drug dilutions. The plate is then incubated under appropriate conditions (e.g., anaerobically or aerobically at 37°C) for a specified period (e.g., 48 hours).[15][16][17]

-

MIC Reading: After incubation, the wells are examined microscopically to determine the lowest concentration of the drug at which no motile protozoa are observed. This concentration is recorded as the MIC.[16][18]

-

Minimal Lethal Concentration (MLC) Determination: To determine the MLC, the contents of each well from the MIC plate are subcultured into fresh, drug-free medium. The MLC is the lowest drug concentration from which the protozoa fail to regrow.[18]

Conclusion

Tinidazole is a potent antiprotozoal agent with a well-defined mechanism of action and a broad spectrum of activity against clinically significant anaerobic protozoa, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. Its high clinical efficacy, often with the advantage of a single-dose regimen, makes it a valuable therapeutic option. The standardized in vitro susceptibility testing protocols are crucial for monitoring for the emergence of resistance and for the development of new antiprotozoal drugs. While specific data on Ternidazole is sparse, the extensive research on Tinidazole provides a strong framework for understanding the therapeutic potential and evaluation of 5-nitroimidazole compounds in the treatment of protozoal infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. What is Tinidazole used for? [synapse.patsnap.com]

- 7. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Single-dose treatment of trichomonal vaginitis: a comparison of tinidazole and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modeling Long-Term Host Cell-Giardia lamblia Interactions in an In Vitro Co-Culture System | PLOS One [journals.plos.org]

- 13. Laboratory Diagnostic Techniques for Entamoeba Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. “CLUPS”: A New Culture Medium for the Axenic Growth of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. sti.bmj.com [sti.bmj.com]

- 17. In Vitro Susceptibility of Iranian Isolates of Trichomonas vaginalis to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Ternidazole as a Potential Radiosensitizer in Cancer Research: A Technical Whitepaper

Executive Summary

Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the radioresistance of hypoxic tumor cells. Hypoxic cell radiosensitizers are compounds that selectively increase the sensitivity of these oxygen-deficient cells to radiation, thereby enhancing the therapeutic ratio of radiotherapy. The 5-nitroimidazole class of drugs has been extensively investigated for this purpose. Ternidazole, a 5-nitroimidazole derivative, holds theoretical potential as a radiosensitizer due to its structural similarity to other compounds in this class that have demonstrated efficacy. This whitepaper provides a technical guide for researchers, scientists, and drug development professionals on the core principles of investigating this compound as a potential radiosensitizer. It outlines the likely mechanism of action, details standard experimental protocols for evaluation, and presents quantitative data from closely related analogs to inform future research.

The Rationale for Nitroimidazoles in Radiosensitization

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia. Hypoxic cells are known to be two to three times more resistant to the cell-killing effects of ionizing radiation compared to well-oxygenated cells. This is because oxygen is a potent radiosensitizer that "fixes" radiation-induced DNA damage, making it permanent and lethal to the cell. In the absence of oxygen, this damage can be more readily repaired.

Nitroimidazoles are electron-affinic compounds that can mimic the role of oxygen in hypoxic cells. By undergoing bioreductive activation under hypoxic conditions, they form reactive intermediates that can potentiate radiation-induced DNA damage, thereby increasing the radiosensitivity of hypoxic tumor cells.

Proposed Mechanism of Action for this compound

Based on the established mechanism of other 5-nitroimidazoles, this compound is hypothesized to function as a radiosensitizer through the following pathway:

-

Selective Uptake and Reduction in Hypoxic Cells: this compound, being a small molecule, is expected to diffuse into both normal and cancerous tissues. However, in the low-oxygen environment of a tumor, the nitro group of the imidazole ring undergoes a series of reduction reactions, a process that is inhibited by the presence of oxygen. This selective reduction in hypoxic cells leads to the accumulation of reactive metabolites.

-

Formation of DNA Adducts and Radical Fixation: The reduced intermediates of this compound are highly reactive and can bind to cellular macromolecules, including DNA, forming adducts. Furthermore, these reactive species can "fix" the free radical damage induced by ionizing radiation on DNA, similar to the action of oxygen. This prevents the chemical repair of the damaged DNA, leading to an increase in lethal single-strand and double-strand breaks.

-

Inhibition of DNA Repair: There is evidence to suggest that nitroimidazoles may also interfere with DNA repair processes, further enhancing the lethal effects of radiation.

The following diagram illustrates the proposed signaling pathway for this compound's radiosensitizing activity.

Proposed mechanism of this compound as a radiosensitizer.

Experimental Protocols for Evaluation

The evaluation of a potential radiosensitizer like this compound involves a series of in vitro and in vivo experiments to determine its efficacy and toxicity.

In Vitro Studies

4.1.1 Clonogenic Survival Assay: This is the gold standard for assessing cell killing by ionizing radiation.

-

Objective: To determine the sensitizer enhancement ratio (SER) of this compound.

-

Methodology:

-

Cancer cells are seeded in petri dishes or multi-well plates.

-

Cells are incubated under both normoxic (21% O₂) and hypoxic (<0.1% O₂) conditions.

-

This compound is added to the culture medium at various concentrations.

-

Cells are irradiated with a range of radiation doses.

-

After irradiation, the cells are incubated for 7-14 days to allow for colony formation.

-

Colonies are fixed, stained, and counted. A colony is typically defined as a cluster of at least 50 cells.

-

Survival curves are generated by plotting the surviving fraction of cells as a function of the radiation dose.

-

The SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell killing (e.g., 10% survival) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

-

4.1.2 DNA Damage and Repair Assays:

-

Objective: To assess the effect of this compound on radiation-induced DNA damage and its repair.

-

Methodology:

-

γ-H2AX Foci Formation: Immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. An increase in the number and persistence of γ-H2AX foci in cells treated with this compound and radiation would indicate enhanced DNA damage and/or inhibited repair.

-

Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells. Longer "comet tails" indicate more DNA damage.

-

In Vivo Studies

4.2.1 Tumor Growth Delay Assay:

-

Objective: To evaluate the effect of this compound on the growth of tumors in animal models following irradiation.

-

Methodology:

-

Human tumor cells are xenografted into immunocompromised mice.

-

Once tumors reach a palpable size, the animals are randomized into different treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).

-

This compound is administered to the animals, typically intraperitoneally or orally, at a specified time before irradiation.

-

The tumors are locally irradiated.

-

Tumor volume is measured regularly using calipers.

-

The time taken for the tumors to reach a predetermined size (e.g., four times the initial volume) is recorded. The tumor growth delay is the difference in this time between the treated and control groups.

-

4.2.2 Tumor Control Dose 50 (TCD₅₀) Assay:

-

Objective: To determine the radiation dose required to control 50% of the tumors, and how this is affected by the radiosensitizer.

-

Methodology:

-

Similar to the tumor growth delay assay, tumor-bearing animals are divided into groups.

-

Groups are treated with or without the radiosensitizer followed by graded doses of radiation.

-

Animals are observed for a prolonged period (e.g., 90-120 days) for tumor recurrence.

-

The TCD₅₀ is calculated for each treatment condition. A reduction in the TCD₅₀ in the presence of the radiosensitizer indicates a therapeutic benefit.

-

The following diagram illustrates a typical experimental workflow for evaluating a potential radiosensitizer.

Experimental workflow for radiosensitizer evaluation.

Quantitative Data from Analogous 5-Nitroimidazoles

The following tables summarize key quantitative data from studies on tinidazole and metronidazole, which can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Radiosensitization Data for Tinidazole

| Cell Line | Drug Concentration | Hypoxic SER | Reference |

| Not Specified | 1 mM | ~1.5 | [1] |

Data from a study on tinidazole, a close structural analog of this compound.[1]

Table 2: Pharmacokinetic and Dosing Information for Tinidazole in a Clinical Setting

| Parameter | Value | Reference |

| Daily Dose | 1.5 - 4.5 g | [1] |

| Dose for Effective Concentration | 4.5 g | [1] |

| Plasmatic Concentration at 4.5g | Sufficient for SER of ~1.5 | [1] |

| Endotumoral Concentration | Similar to plasmatic | [1] |

This data is from a human pharmacokinetic study of tinidazole aimed at achieving radiosensitizing concentrations.[1]

Table 3: Clinical Dosing of Metronidazole as a Radiosensitizer

| Cancer Type | Metronidazole Dose | Timing | Reference |

| Oral Cavity Cancer | 5-6 g/m² (single dose) | 2-4 hours before irradiation | [2] |

| Advanced Vulvovaginal Malignancies | Not specified | Used with unconventional radiation fractions | [3] |

Metronidazole is another 5-nitroimidazole that has been clinically investigated as a radiosensitizer.[2][3]

Conclusion and Future Directions

This compound, as a member of the 5-nitroimidazole family, presents a compelling case for investigation as a radiosensitizer in cancer therapy. Based on the well-established mechanism of action of its analogs, it is likely to selectively target hypoxic tumor cells and enhance the efficacy of radiotherapy. However, the absence of specific preclinical and clinical data for this compound underscores the critical need for dedicated research in this area.

Future research should focus on:

-

In Vitro Validation: Conducting clonogenic survival assays with a panel of cancer cell lines to determine the SER of this compound under hypoxic conditions.

-

Mechanistic Studies: Investigating the precise molecular mechanisms through DNA damage and repair assays to confirm its mode of action.

-

In Vivo Efficacy: Performing tumor growth delay and TCD₅₀ studies in relevant animal models to establish its therapeutic potential.

-

Pharmacokinetic and Toxicity Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its toxicity profile, to determine a safe and effective dosing regimen.

The successful completion of these studies will be crucial in determining whether this compound can be translated into a clinically useful radiosensitizer, ultimately improving outcomes for cancer patients undergoing radiotherapy.

References

- 1. Radiosensitization by tinidazole: pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Potentiation of the radiosensitizing effect of metronidazole using whole-body drug-induced hyperthermia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel Radiosensitizers through the National Cancer Institute’s Small Business Innovation Research Program - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Ternidazole Against Parasitic Protozoa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternidazole is a 5-nitroimidazole compound with recognized efficacy against anaerobic protozoan parasites. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound and related nitroimidazoles against key parasitic protozoa, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. Due to a notable scarcity of publicly available in vitro cytotoxicity data specifically for this compound, this document leverages data from the closely related and extensively studied compound, tinidazole, to provide a comparative and insightful analysis. This guide details the mechanism of action, summarizes key cytotoxicity data, outlines experimental protocols, and provides visual representations of critical pathways and workflows to support further research and drug development in this area.

Mechanism of Action of Nitroimidazoles

The cytotoxic effect of 5-nitroimidazole compounds like this compound and tinidazole is contingent on the anaerobic or microaerophilic environment of the target protozoa. The drug enters the parasite's cells, where its nitro group is reduced by microbial redox proteins.[1] This reduction process generates reactive nitroso radicals that are highly cytotoxic.[1] These radical intermediates disrupt the helical structure of DNA, causing strand breakage and ultimately leading to parasite cell death by impairing its ability to replicate and transcribe genetic material.[1] The selective toxicity of these drugs is attributed to the fact that the reduction of the nitro group is more efficient in anaerobic organisms compared to aerobic human cells.[1]

Signaling Pathway for Nitroimidazole Activation and Cytotoxicity

Caption: Mechanism of action of this compound within a parasitic protozoan.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of tinidazole and metronidazole against various parasitic protozoa. This data is presented as a proxy for this compound due to the limited availability of specific data for the latter. The values are typically reported as Minimum Inhibitory Concentration (MIC), Minimum Lethal Concentration (MLC), or 50% Inhibitory Concentration (IC50).

Table 1: In Vitro Cytotoxicity against Trichomonas vaginalis

| Compound | Strain | Metric | Value (µg/mL) | Comments |

| Tinidazole | Metronidazole-resistant | MLC | ≥ 6.3 | Associated with treatment failure.[2][3] |

| Metronidazole | Metronidazole-resistant | MLC | ≥ 50 | Associated with treatment failure.[2][3] |

| Tinidazole | - | MLC (mean) | 1,014.9 µM | Under aerobic conditions.[4] |

| Metronidazole | - | MLC (mean) | 2,618 µM | Under aerobic conditions.[4] |

Table 2: In Vitro Cytotoxicity against Giardia lamblia

| Compound | Metric | Value (µg/mL) | Comments |

| Tinidazole | Immobilization | 0.2 - 12.5 | Minimal concentration to immobilize 100% of trophozoites by 24 hr.[5] |

| Metronidazole | Immobilization | 1.6 - 50 | Minimal concentration to immobilize 100% of trophozoites by 24 hr.[5] |

Table 3: In Vitro Cytotoxicity against Entamoeba histolytica

| Compound | Strain | Metric | Value (µM) | Comments |

| Tinidazole | Clinical Isolates | IC50 (mean) | 12.4 | -[6] |

| Metronidazole | Clinical Isolates | IC50 (mean) | 13.2 | -[6] |

| Tinidazole | T and B strains | MLC | 512 µg/mL | 100% lethal after 72 hours.[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro cytotoxicity. Below are generalized protocols for common assays used to evaluate the efficacy of antiprotozoal agents.

Trophozoite Viability Assay

This assay determines the concentration of a drug that inhibits the growth or kills the protozoan trophozoites.

a. Parasite Culture:

-

Axenically cultivate trophozoites of the target protozoan (e.g., T. vaginalis, G. lamblia, E. histolytica) in an appropriate medium (e.g., TYI-S-33) supplemented with serum at 37°C.

-

Harvest trophozoites in the logarithmic growth phase for the assay.

b. Drug Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain the desired test concentrations.

c. Assay Procedure:

-

Seed a known number of trophozoites into the wells of a 96-well microtiter plate.

-

Add the various concentrations of the drug to the wells. Include a drug-free control and a positive control (e.g., metronidazole or tinidazole).

-

Incubate the plates under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, determine the viability of the trophozoites. This can be done by:

-

Microscopic Counting: Using a hemocytometer and a viability stain like trypan blue.

-

Colorimetric Assays: Using reagents such as MTT or Alamar Blue, which measure metabolic activity.[8]

-

d. Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration compared to the control.

-

Determine the IC50 or MLC value by plotting the percentage of inhibition against the drug concentration.

DNA Damage Assay (Comet Assay)

This assay can be used to visualize and quantify DNA damage induced by the test compound.

a. Cell Treatment:

-

Expose the protozoan trophozoites to different concentrations of this compound for a defined period.

b. Cell Embedding:

-

Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

c. Lysis:

-

Immerse the slides in a lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material.

d. Electrophoresis:

-

Place the slides in an electrophoresis tank containing an alkaline buffer and apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".

e. Visualization and Analysis:

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: A typical workflow for in vitro cytotoxicity testing of this compound.

Conclusion and Future Directions

While specific in vitro cytotoxicity data for this compound against parasitic protozoa is limited in the public domain, the information available for the closely related 5-nitroimidazole, tinidazole, provides a strong basis for understanding its potential efficacy. The shared mechanism of action within this drug class suggests that this compound likely exhibits potent cytotoxic effects against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.

Future research should focus on generating specific IC50 and MLC values for this compound against a wide range of clinical isolates of these parasites, including drug-resistant strains. Elucidating any subtle differences in the mechanism of action or resistance profiles between this compound and other nitroimidazoles will be critical for optimizing its clinical use and for the development of next-generation antiprotozoal agents. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IN VITRO EFFECT OF TINIDAZOLE ON ENTAMOEBA HISTOLYTICA [jsczz.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide to the Physical and Chemical Stability of Ternidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability profile of ternidazole, a nitroimidazole antimicrobial agent. Due to the limited availability of direct stability studies on this compound, this guide synthesizes information from published data on closely related 5-nitroimidazole compounds, namely tinidazole and metronidazole, to infer the potential stability characteristics of this compound. The document outlines key physicochemical properties, anticipated degradation pathways under various stress conditions—including hydrolysis, oxidation, photolysis, and thermal stress—and details relevant analytical methodologies for stability assessment. Experimental protocols for forced degradation studies are described, providing a framework for researchers to evaluate the stability of this compound. This guide aims to be a valuable resource for scientists and professionals involved in the development, formulation, and analysis of this compound, by highlighting potential stability liabilities and offering methodologies for their investigation.

Introduction

This compound is a 5-nitroimidazole derivative with antimicrobial properties. A thorough understanding of its physical and chemical stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. Stability studies are crucial for identifying potential degradation products, determining shelf-life, and establishing appropriate storage conditions. This guide addresses the core requirements for understanding the stability profile of this compound, with a focus on its degradation pathways, kinetics, and the analytical methods used for its evaluation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various pharmaceutical processes and formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol | |

| Molecular Formula | C₇H₁₁N₃O₃ | [1][2] |

| Molecular Weight | 185.18 g/mol | [1][2] |

| Appearance | Not explicitly stated for this compound. Related compounds are typically white to pale yellow crystalline powders. | |

| Melting Point | Approximately 130 °C | [3] |

| Solubility | Information not available. Related nitroimidazoles have varying aqueous solubility. | |

| pKa | 14.90 ± 0.10 (Predicted) | [3] |

Potential Degradation Pathways and Stability Profile

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products.[4][5][6] While specific quantitative data for this compound is scarce in publicly available literature, the stability of analogous 5-nitroimidazole compounds under various stress conditions can provide valuable insights.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. Studies on the related compound tinidazole show that it undergoes hydrolysis, with the rate being pH-dependent.[7]

-

Acidic Conditions: In acidic media, nitroimidazoles may exhibit some degradation.

-

Neutral Conditions: At neutral pH, the degradation of tinidazole is primarily due to the solvent.[7]

-

Alkaline Conditions: In alkaline solutions, tinidazole degradation is more pronounced and is initiated by the hydroxide ion.[7] A study on tinidazole hydrolysis at 80°C showed apparent first-order kinetics across a pH range of 1.00-8.45.[7]

It is anticipated that this compound would follow a similar pH-dependent degradation profile.

Oxidative Stability

Oxidative degradation can be a significant pathway for drug degradation. Hydrogen peroxide is commonly used to simulate oxidative stress.[8] While no specific studies on the oxidative degradation of this compound were found, research on other nitroimidazoles suggests that the imidazole ring can be susceptible to oxidation.

Photostability

Exposure to light can induce photodegradation. Studies on nitroimidazole derivatives, including tinidazole, have shown that they are susceptible to photodegradation, especially in solution.[9] The degradation kinetics often follow first-order reactions. The solid-state photostability of these compounds is generally higher than their stability in solution.

Thermal Stability

Experimental Protocols for Stability Testing

This section outlines general experimental protocols for conducting forced degradation studies on this compound, based on established guidelines and studies on related compounds.

General Forced Degradation Procedure

A general workflow for conducting forced degradation studies is essential for a systematic evaluation of a drug's stability.

Caption: General workflow for forced degradation studies of this compound.

Hydrolytic Degradation Protocol

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Store the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

At predetermined time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Store the solution at a controlled temperature (e.g., 60°C) for a specified period.

-

At predetermined time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in purified water.

-

Store the solution at a controlled temperature (e.g., 60°C) for a specified period.

-

At predetermined time points, withdraw samples and dilute for analysis.

-

Oxidative Degradation Protocol

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature for a specified period, protected from light.

-

At predetermined time points, withdraw samples and dilute for analysis.

Photolytic Degradation Protocol

-

Prepare a solution of this compound in a suitable solvent.

-

Expose the solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At the end of the exposure period, analyze both the exposed and control samples.

Thermal Degradation Protocol

-

Solid State:

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

-

-

Solution State:

-

Prepare a solution of this compound in a suitable solvent.

-

Store the solution in a controlled temperature oven.

-

At specified time points, withdraw samples, allow them to cool, and analyze.

-

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[3][11][12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

A typical stability-indicating RP-HPLC method for a nitroimidazole compound would involve:

-

Column: A C18 column is commonly used.[11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[11]

-

Detection: UV detection at a wavelength where the API and potential degradation products have significant absorbance (e.g., around 317 nm for tinidazole).[11]

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[2]

The development of such a method is a critical step in stability testing.

Caption: Workflow for developing a stability-indicating HPLC method.

Identification of Degradation Products

The structural elucidation of degradation products is a critical aspect of stability studies. This is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[13] By analyzing the mass spectra of the degradation products, their molecular weights and fragmentation patterns can be determined, which aids in proposing their chemical structures.

Excipient Compatibility

Understanding the compatibility of this compound with common pharmaceutical excipients is essential for formulation development.[14][15] Incompatibility can lead to degradation of the API and compromise the quality of the final product. Compatibility studies typically involve analyzing binary mixtures of the drug and each excipient under accelerated stability conditions.

Conclusion and Future Directions

This technical guide has provided an overview of the anticipated physical and chemical stability profile of this compound, based on data from related 5-nitroimidazole compounds. While this information serves as a valuable starting point, it is imperative that comprehensive stability studies are conducted specifically on this compound to definitively establish its degradation pathways, kinetics, and optimal storage conditions. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for undertaking such investigations. Future research should focus on generating quantitative stability data for this compound under various stress conditions, identifying and characterizing its degradation products, and evaluating its compatibility with a wide range of pharmaceutical excipients. This will be crucial for the successful development of stable and effective this compound-based pharmaceutical products.

References

- 1. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. scispace.com [scispace.com]

- 6. scispace.com [scispace.com]

- 7. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. View of Development and validation of stability indicating HPLC method for quantification of tinidazole [eurjchem.com]

- 13. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ejpmr.com [ejpmr.com]

- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]

Understanding the Structure-Activity Relationship of Ternidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals